molecular formula C20H16N4O4 B2530092 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923166-16-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Katalognummer: B2530092
CAS-Nummer: 923166-16-9
Molekulargewicht: 376.372
InChI-Schlüssel: YHZFVBBKFHVFIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a novel synthetic compound designed for research applications in medicinal chemistry. It features a complex structure incorporating a benzodioxole moiety linked to a methyl-oxadiazole-substituted indole ring via an acetamide bridge. This specific molecular architecture is of significant interest in early-stage pharmaceutical research, particularly in the exploration of new heterocyclic compounds with potential bioactivity. Compounds sharing structural similarities, such as those containing the 1,3,4-oxadiazole ring, have been investigated for a range of biological activities. Research on analogous molecules indicates potential value in areas like anticancer research, where some derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in specific human cancer cell lines . Furthermore, the 1,3,4-oxadiazole core is a privileged scaffold in drug discovery, known for its diverse biological applications, which may include antimicrobial and anti-inflammatory properties . The presence of the benzodioxole group is also common in pharmacologically active compounds and may contribute to the molecule's metabolic profile and binding affinity. This product is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to determine this compound's specific mechanism of action and research applications.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-12-22-23-20(28-12)16-8-13-4-2-3-5-15(13)24(16)10-19(25)21-14-6-7-17-18(9-14)27-11-26-17/h2-9H,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZFVBBKFHVFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. While specific methodologies for this compound are not extensively documented in the literature, related compounds have been synthesized using similar strategies involving the coupling of benzo[d][1,3]dioxole derivatives with oxadiazole and indole moieties under controlled conditions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For example:

  • Antitumor Activity : Various derivatives have shown significant antitumor activity against several cancer cell lines. For instance, compounds with similar structures exhibited IC50 values lower than 5 µM against HepG2 and HCT116 cell lines, indicating strong cytotoxic effects compared to standard drugs like doxorubicin .
CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

These findings suggest that N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide may exhibit similar or enhanced cytotoxicity against various cancer types.

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Many derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial for cell proliferation and survival in many cancers .
  • Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis through mitochondrial pathways by regulating proteins such as Bax and Bcl-2 .

Antidiabetic Effects

Recent research has also explored the potential antidiabetic effects of similar benzodioxole derivatives. For example:

  • α-Amylase Inhibition : Compounds were evaluated for their ability to inhibit α-amylase in vitro, demonstrating IC50 values as low as 0.68 µM while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .
Compoundα-Amylase IC50 (µM)Normal Cell Line IC50 (µM)
Compound IId0.68>150
Compound IIc0.85>150

This indicates a promising safety profile alongside therapeutic efficacy.

Case Study 1: Anticancer Efficacy

In a comparative study involving various benzo[d][1,3]dioxole derivatives, researchers found that certain modifications to the oxadiazole ring significantly enhanced anticancer activity against breast and liver cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities with target proteins.

Case Study 2: Diabetes Management

Another investigation assessed the effects of a related compound on streptozotocin-induced diabetic mice. The results indicated significant reductions in blood glucose levels post-treatment, supporting the antidiabetic potential of benzodioxole derivatives .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

Compound Name/ID Substituents on Indole Acetamide Modifications Key Functional Groups
Target Compound 5-Methyl-1,3,4-oxadiazole Benzo[d][1,3]dioxol-5-yl Oxadiazole (electron-deficient), methylenedioxy
C26 () Bromothiophene Benzo[d][1,3]dioxol-5-ylmethyl Bromothiophene (halogenated, hydrophobic)
SW-C165 () Bromobenzyl Benzo[d][1,3]dioxol-5-ylmethyl Bromobenzyl (bulky, lipophilic)
Compound 15 () Benzylsulfonyl Benzo[d][1,3]dioxol-5-ylmethyl Sulfonyl group (polar, enhances solubility)
4a () 2-Nitrophenyl Benzo[d][1,3]dioxol-5-yl Nitro group (electron-withdrawing, redox-active)

Physicochemical Properties

Property Target Compound C26 () Compound 15 ()
Molecular Weight ~406.4* 437.3 462.5
logP ~2.8* ~3.5 ~2.1 (sulfonyl reduces lipophilicity)
Hydrogen Bond Donors 2 2 2

*Calculated using ChemDraw.

Research Implications and Challenges

  • Advantages of Target Compound : The 5-methyl-1,3,4-oxadiazole balances lipophilicity and metabolic stability compared to bulkier bromine or sulfonyl groups in analogues.
  • Limitations: Limited solubility (logP ~2.8) may require formulation optimization.
  • Toxicity Considerations : Unlike chloroacetamide derivatives (e.g., ), the oxadiazole core is less reactive, reducing off-target effects .

Vorbereitungsmethoden

Synthetic Strategy and Retrosynthetic Analysis

The target molecule comprises three primary components:

  • Benzo[d]dioxol-5-yl (piperonyl) group : A methylenedioxy-substituted aromatic ring.
  • 1H-Indole core : A bicyclic structure with a five-membered nitrogen-containing ring fused to a benzene ring.
  • 5-Methyl-1,3,4-oxadiazole moiety : A five-membered heterocycle with two nitrogen and one oxygen atom.

Retrosynthetically, the molecule can be dissected into two key intermediates (Figure 1):

  • Intermediate A : 2-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetic acid.
  • Intermediate B : Benzo[d]dioxol-5-amine.

The final step involves coupling these intermediates via an acetamide bond.

Stepwise Synthesis of Key Intermediates

Synthesis of 2-(2-(5-Methyl-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl)Acetic Acid

Indole Functionalization

The indole core is functionalized at the 1-position through alkylation. Ethyl 2-(1H-indol-1-yl)acetate is synthesized by reacting indole with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in acetone under reflux.

Oxadiazole Ring Formation

The 5-methyl-1,3,4-oxadiazole moiety is introduced via cyclization of a thiohydrazide intermediate. Ethyl 2-(1H-indol-1-yl)acetate is treated with hydrazine hydrate to yield the corresponding hydrazide, which subsequently reacts with carbon disulfide and methyl iodide under basic conditions to form the oxadiazole ring.

Reaction Conditions :

  • Hydrazinolysis : Ethanol, 5 hours, room temperature.
  • Cyclization : Carbon disulfide, potassium hydroxide, reflux (6 hours).

Key Data :

Step Yield (%) Purity (HPLC)
Hydrazide formation 85 92
Oxadiazole cyclization 78 89
Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using aqueous sodium hydroxide in ethanol to yield 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetic acid.

Synthesis of Benzo[d]Dioxol-5-Amine

Piperonylamine is prepared via the reduction of nitro precursors or direct amination of 1,3-benzodioxole. A practical route involves the catalytic hydrogenation of 5-nitrobenzo[d]dioxole using palladium on carbon (10% Pd/C) in methanol under hydrogen gas (1 atm).

Optimization Note :

  • Temperature : 25–30°C prevents over-reduction.
  • Yield : 94%.

Final Coupling Reaction

The carboxylic acid (Intermediate A) is activated as an acid chloride using thionyl chloride (SOCl₂) and coupled with piperonylamine (Intermediate B) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Scheme :
$$
\text{Intermediate A} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow[\text{TEA}]{\text{Intermediate B}} \text{Target compound}
$$

Conditions :

  • Acid chloride formation : Reflux (2 hours).
  • Coupling : 0°C to room temperature, 4 hours.

Yield and Purity :

Parameter Value
Overall yield 72%
Purity (NMR) >95%

Mechanistic Insights

Oxadiazole Cyclization Mechanism

The formation of the 1,3,4-oxadiazole ring proceeds via a nucleophilic attack of the hydrazide nitrogen on carbon disulfide, followed by intramolecular cyclization and subsequent methylation (Figure 2).

Acetamide Bond Formation

The acid chloride reacts with the amine via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon, displacing chloride.

Optimization Strategies

Solvent Selection

  • Alkylation : Acetone enhances nucleophilicity of indole.
  • Cyclization : Ethanol ensures solubility of intermediates.
  • Coupling : DCM minimizes side reactions.

Temperature Control

  • Low temperature (0°C) during coupling prevents racemization.
  • Reflux conditions for ester hydrolysis ensure complete reaction.

Purification Techniques

  • Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol-water mixture improves crystal purity.

Challenges and Solutions

Steric Hindrance in Indole Alkylation

The 1-position of indole is sterically hindered. Using a polar aprotic solvent (DMF) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.

Oxadiazole Ring Stability

The oxadiazole ring is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.